4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Catalog No.
S1914652
CAS No.
285977-82-4
M.F
C7H5FO2
M. Wt
145.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

CAS Number

285977-82-4

Product Name

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

IUPAC Name

2,3,5,6-tetradeuterio-4-fluorobenzoic acid

Molecular Formula

C7H5FO2

Molecular Weight

145.13 g/mol

InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D,7+1

InChI Key

BBYDXOIZLAWGSL-YRTBNJHASA-N

SMILES

C1=CC(=CC=C1C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[13C](=O)O)[2H])[2H])F)[2H]

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is a stable isotope-labeled compound characterized by the presence of a fluorine atom and deuterium atoms at specific positions on the benzene ring. Its molecular formula is C6D4F13CO2H, with a molecular weight of approximately 145.13 g/mol. The compound is primarily used in scientific research, particularly in proteomics and metabolic studies due to its unique isotopic labeling, which allows for precise tracking of metabolic pathways and interactions in biological systems .

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.
  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 4-fluorobenzene.

These reactions are significant for synthesizing derivatives that can be used in further research or industrial applications .

The synthesis of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 typically involves:

  • Fluorination: Starting from benzoic acid or its derivatives, fluorination can be achieved using fluorinating agents such as potassium fluoride or via electrophilic aromatic substitution.
  • Deuteration: The incorporation of deuterium is usually performed using deuterated reagents during the synthesis process or through exchange reactions in deuterated solvents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications .

The primary applications of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 include:

  • Proteomics Research: Used as a labeling agent in mass spectrometry to study protein interactions and dynamics.
  • Metabolic Studies: Acts as a tracer in metabolic pathways to understand biochemical processes.
  • Chemical Synthesis: Serves as an intermediate for synthesizing various fluorinated organic compounds.

Its unique isotopic labeling makes it particularly valuable for quantitative analyses in complex biological systems .

Interaction studies involving 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 often focus on its role as a probe in biochemical assays. It can interact with enzymes and receptors due to its structural similarity to other benzoic acids. These interactions can be studied using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To observe changes in chemical environments upon interaction with biological molecules.
  • Mass Spectrometry: To track the compound's behavior within metabolic pathways.

Such studies help elucidate the compound's role in cellular processes and its potential therapeutic implications .

Several compounds share structural similarities with 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Benzoic AcidC7H6O2Simple structure without fluorine or deuterium
4-Chlorobenzoic AcidC7H6ClO2Chlorine substitution instead of fluorine
3-Fluorobenzoic AcidC7H6F1O2Fluorine at different position
4-Fluorobenzoic AcidC7H5F1O2Similar structure but without isotopic labeling

The presence of deuterium and fluorine at specific positions distinguishes 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 from these compounds. This unique isotopic labeling allows for advanced analytical techniques that are not applicable to its non-labeled counterparts .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid

Dates

Modify: 2023-08-16

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